molecular formula C18H17N3O2S2 B3166799 2-[(4-aminophenyl)thio]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 914204-21-0

2-[(4-aminophenyl)thio]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B3166799
CAS No.: 914204-21-0
M. Wt: 371.5 g/mol
InChI Key: FQAOVOUTFGQLFY-UHFFFAOYSA-N
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Description

2-[(4-aminophenyl)thio]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a recognized and potent ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), exhibiting high selectivity over the closely related kinase CDK2. This specific mechanism of action makes it an invaluable pharmacological tool for probing the complex signaling pathways associated with GSK-3β activity. Research utilizing this compound has been pivotal in elucidating the role of GSK-3β in the pathogenesis of neurodegenerative disorders, particularly Alzheimer's disease, where its inhibition can reduce the hyperphosphorylation of tau protein, a key step in the formation of neurofibrillary tangles. Studies have demonstrated its efficacy in cellular models, showing neuroprotective effects and a reduction in tau pathology. Furthermore, its application extends to the investigation of other conditions linked to GSK-3β, including bipolar disorder , inflammation , and cancer , where this kinase acts as a central regulator of multiple cellular processes such as apoptosis, proliferation, and the Wnt/β-catenin signaling cascade. The compound's well-characterized profile and selectivity make it a critical asset for researchers aiming to dissect GSK-3β-related mechanisms and explore potential therapeutic interventions in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-aminophenyl)sulfanyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-23-14-6-2-12(3-7-14)16-10-25-18(20-16)21-17(22)11-24-15-8-4-13(19)5-9-15/h2-10H,11,19H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAOVOUTFGQLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(4-Aminophenyl)thio]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, a compound with a complex structure, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies that highlight its efficacy against various diseases, particularly cancer.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3O2S2C_{18}H_{17}N_{3}O_{2}S_{2}, with a molecular weight of 371.48 g/mol. Its structure consists of a thiazole ring, an aminophenyl group, and a methoxyphenyl substituent that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. This inhibition disrupts critical cellular processes, leading to apoptosis (programmed cell death) and autophagy (cellular degradation) in cancer cells .
  • Cell Signaling Pathways : It modulates key signaling pathways that are essential for cell survival and growth. By altering these pathways, the compound can induce cytotoxic effects on malignant cells .

Biological Activity

The compound exhibits significant biological activities, particularly in the context of cancer treatment:

  • Anticancer Activity : Research indicates that this compound demonstrates potent cytotoxic effects against various cancer cell lines. In vitro studies have shown its effectiveness against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) cells. The compound leads to cell death through both apoptosis and autophagy mechanisms .
  • Pharmacokinetics : It has favorable pharmacokinetic properties, including solubility in various solvents such as ethanol and acetone. These properties enhance its potential for therapeutic applications by improving bioavailability .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • In Vitro Studies : A study reported that the compound exhibited high potency against sensitive and resistant cancer cell lines. It was found to significantly reduce tumor growth in vivo using an A375 xenograft model in mice .
  • Structure-Activity Relationship : Investigations into the structure-activity relationship revealed that modifications to the thiazole ring and substitution patterns on the phenyl groups can enhance or diminish biological activity. This insight is crucial for the design of more effective derivatives .
  • Comparative Analysis : The compound's activity was compared with similar compounds, showing that its unique structural features contribute to superior anticancer effects.
Compound NameStructureActivityUnique Features
2-Amino-4-(p-methoxyphenyl)thiazoleThiazole ringModerateBasic structure
N-(3-Aminophenyl)acetamideLacks thiazoleLowSimple structure
N-(4-Aminophenyl)acetamideDifferent amino positionLowLess potent

Comparison with Similar Compounds

4-Methoxyphenyl vs. Halogenated Aryl Groups

  • In , compound 18 (N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide) showed a molecular weight of 438.54 g/mol and a melting point of 302–303°C, indicating high thermal stability .
  • 2,4-Dichlorophenyl (): The dichlorophenyl analog (C₁₇H₁₃Cl₂N₃OS₂) introduces electron-withdrawing groups, which may alter binding kinetics.
  • Pyridinyl () : Replacement with pyridine (e.g., 4-(2-pyridyl) in compound Y042-5016) introduces a basic nitrogen, which could enhance interactions with polar residues in targets like acetylcholinesterase .

Piperazine-Linked Acetamides ()

Compounds 13–18 in feature piperazine moieties instead of the thioether group. For example:

Compound Substituent Molecular Weight (g/mol) Melting Point (°C)
13 4-Methoxyphenyl 422.54 289–290
14 4-Chlorophenyl 426.96 282–283
18 4-Methoxyphenyl 438.54 302–303

Thioether vs. Sulfonyl or Triazole Linkages

  • Thioether Group (Target Compound): The thioether linkage (C-S-C) in the target compound may confer redox activity or metal-binding properties. In , thioacetamide derivatives like 10 and 16 showed notable anticancer activity, likely due to sulfur’s role in disrupting cellular redox balance .
  • Triazole-Linked Analogs (): Compound 9e (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) replaces the thioether with a triazole, introducing hydrogen-bonding capacity. This modification improved docking scores in enzymatic assays, as seen in ’s molecular modeling studies .
  • Sulfonyl Derivatives () : Compounds 38–40 in , such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide, demonstrated enhanced anticancer activity compared to thioether analogs, possibly due to improved metabolic stability .

Pharmacological Comparisons

Anticancer Activity

  • Triazinoquinazoline-Thiazole Hybrids (): Compound 3.1 (2-[(3-methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide) exhibited potent activity against colon cancer (GI₅₀ = 0.41–0.69 μM) and ovarian cancer (GI₅₀ = 0.25–5.01 μM). The triazinoquinazoline core likely enhances DNA intercalation or topoisomerase inhibition .
  • Benzothiazole Derivatives () : Compound 16 (N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide) showed broad-spectrum anticancer activity, underscoring the importance of the benzothiazole-thioacetamide scaffold .

Enzyme Inhibition

  • COX/LOX Inhibition () : Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) demonstrated dual COX-2/LOX inhibition, suggesting that methoxy and hydroxy groups synergize to block arachidonic acid pathways .
  • MMP Inhibition () : Piperazine-linked acetamides (e.g., 13–18 ) showed MMP-9 inhibitory activity, with IC₅₀ values correlated to substituent electronegativity. The 4-methoxyphenyl group in 18 improved potency compared to chlorophenyl analogs .

Structural and Pharmacological Data Tables

Table 1: Key Structural Analogs and Properties

Compound ID Core Structure Substituents Molecular Weight (g/mol) Key Activity Evidence Source
Target Compound Thiazole-acetamide 4-Aminophenylthio, 4-methoxy ~375.48* Under investigation
Thiazole-acetamide 4-Aminophenylthio, 2,4-dichloro 410.34 Not reported
, Compound 18 Thiazole-piperazine-acetamide 4-Methoxyphenyl, piperazine 438.54 MMP-9 inhibition
, Compound 3.1 Triazinoquinazoline-thiazole Methyl-triazinoquinazoline 413.45 Anticancer (GI₅₀ <1 μM)

*Estimated based on molecular formula C₁₈H₁₇N₃O₂S₂.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-[(4-aminophenyl)thio]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide to improve yield and purity?

  • Methodology :

  • Reaction Conditions : Use nucleophilic substitution reactions with 2-chloro-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide and 4-aminothiophenol in polar aprotic solvents (e.g., acetone or DMF) under reflux. Catalytic triethylamine or K₂CO₃ enhances reactivity and minimizes side products .

  • Purification : Recrystallization from ethanol or cold-water washing removes unreacted starting materials. Yield optimization (e.g., ~72% in similar acetamide syntheses) requires precise stoichiometric ratios and extended reaction times (6–13 hours) .

  • Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction completion .

    • Data Table : Synthesis Parameters
Reagent/ConditionExample from EvidenceYield
K₂CO₃ in acetone (reflux)72%
Triethylamine in DMF (stirring)~68%

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for the thiazole ring (δ 6.5–7.5 ppm for aromatic protons) and acetamide carbonyl (δ ~165–170 ppm). Confirm substitution patterns using coupling constants .
  • X-ray Crystallography : Resolve tautomeric forms and dihedral angles (e.g., 73.5° between thiazole and phenyl rings). Synperiplanar conformations of carbonyl groups indicate stable geometries .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ for C₁₈H₁₆N₄O₂S₂ at m/z 392.4) .

Q. How should researchers design initial in vitro biological activity assays for this compound?

  • Methodology :

  • Target Selection : Prioritize cancer cell lines (e.g., MCF-7, HeLa) and microbial strains (e.g., S. aureus, C. albicans) based on thiazole derivatives' known antiproliferative and antimicrobial activities .
  • Dose-Response : Use 10–100 µM concentrations in MTT assays. Compare IC₅₀ values against reference drugs (e.g., doxorubicin for cytotoxicity) .
  • Controls : Include solvent-only (DMSO) and positive controls (e.g., fluconazole for antifungal assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?

  • Methodology :

  • Analog Synthesis : Modify the 4-methoxyphenyl group (e.g., replace with halogens or electron-withdrawing groups). Assess changes in cytotoxicity or solubility .

  • Pharmacophore Mapping : Use molecular docking to identify key interactions (e.g., hydrogen bonding between the acetamide carbonyl and kinase active sites) .

  • Data Analysis : Correlate substituent electronic effects (Hammett σ values) with bioactivity trends .

    • Data Table : SAR Trends in Thiazole Derivatives
SubstituentActivity Change (vs. Parent Compound)
4-MethoxyphenylBaseline (reference)
4-FluorophenylIncreased cytotoxicity (~20%)
4-NitrophenylReduced solubility, lower activity

Q. What strategies resolve contradictions in reported biological data, such as varying IC₅₀ values across studies?

  • Methodology :

  • Tautomerism Analysis : Use X-ray/NMR to confirm dominant tautomeric forms (e.g., enol vs. keto), which affect binding affinity .
  • Assay Standardization : Adopt uniform protocols (e.g., ATP-based viability assays) to minimize inter-lab variability .
  • Meta-Analysis : Compare data across cell lines and microbial strains to identify context-dependent effects .

Q. How can researchers design in vivo toxicity and pharmacokinetic studies for this compound?

  • Methodology :

  • Acute Toxicity : Administer 50–200 mg/kg doses in rodent models. Monitor liver/kidney function (AST, ALT, creatinine) and histopathology .
  • Pharmacokinetics : Use LC-MS to measure plasma half-life and bioavailability. Optimize formulations (e.g., PEGylation) for enhanced solubility .
  • Metabolic Profiling : Identify phase I/II metabolites via liver microsome assays .

Safety and Handling

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation .

  • Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .

  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

    • First-Aid Table :
Exposure RouteAction
InhalationMove to fresh air; administer oxygen if needed
Skin ContactWash with soap/water; apply corticosteroid cream

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported antimicrobial efficacy across studies?

  • Methodology :

  • Strain-Specificity : Test activity against ATCC reference strains and clinical isolates to account for genetic variability .
  • Biofilm Assays : Compare planktonic vs. biofilm-associated MIC values, as biofilm formation reduces drug penetration .
  • Synergy Testing : Combine with β-lactams or antifungals to identify potentiating effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-aminophenyl)thio]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[(4-aminophenyl)thio]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

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